3-Fluoro-5-hydroxy-4-methoxybenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with hydrogen bromide (HBr) under an inert atmosphere at elevated temperatures . The reaction is typically carried out at 140°C for 3 hours , followed by extraction with dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-Fluoro-5-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 3-Fluoro-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl and methoxy groups contribute to the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 3-Fluoro-4-methoxybenzaldehyde
Comparison: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications.
Properties
Molecular Formula |
C8H7FO3 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |
InChI Key |
VRDDRZSMMLHVJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)O |
Origin of Product |
United States |
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